molecular formula C13H16FNO4 B2647064 6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248392-97-2

6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2647064
CAS RN: 2248392-97-2
M. Wt: 269.272
InChI Key: WMZYCMAKWZUWST-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid” is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The presence of the fluoro, methyl, and carbonylamino groups suggests that it may have unique properties compared to benzoic acid.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring of the benzoic acid, with the fluoro, methyl, and carbonylamino groups attached at the 6, 2, and 3 positions, respectively . The exact structure would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluoro group and the electron-donating methyl and carbonylamino groups . These groups could potentially influence the compound’s reactivity in chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro, methyl, and carbonylamino groups could influence properties such as solubility, melting point, and acidity .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given that many benzoic acid derivatives are biologically active . Additionally, research could be conducted to explore its physical and chemical properties in more detail.

properties

IUPAC Name

6-fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-7-9(15-12(18)19-13(2,3)4)6-5-8(14)10(7)11(16)17/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZYCMAKWZUWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(Tert-butoxy)carbonyl]amino}-6-fluoro-2-methylbenzoic acid

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